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5'-Phosphoribosyl-5-aminoimidazole, commonly known as Amino-Imidazole Ribonucleotide

(AIR), is a critical biochemical intermediate situated at a key metabolic crossroads.[1] Its

primary and most conserved role is as the fifth intermediate in the de novo purine biosynthesis

pathway, the universal process for building the purine rings of adenosine and guanosine

nucleotides.[2] These nucleotides are fundamental to life, serving not only as the building

blocks for DNA and RNA but also as the cell's primary energy currency (ATP), signaling

molecules (GTP, cAMP), and components of essential cofactors (NAD+, FAD, Coenzyme A).[3]

Beyond this central role, AIR and its derivatives are implicated in other vital pathways, including

thiamine biosynthesis in lower organisms and the regulation of cellular energy homeostasis

through the AMP-activated protein kinase (AMPK) signaling network.[2][3] This guide provides

a detailed technical overview of AIR's function, the enzymology of its synthesis and

consumption, methodologies for its study, and its relevance as a target for drug development.

Core Function: AIR in De Novo Purine Biosynthesis
The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the inosine

monophosphate (IMP) ring from basic precursors like glycine, aspartate, glutamine, CO₂, and

formate. AIR represents the first cyclic intermediate, the completed five-membered imidazole

ring upon which the second six-membered ring will be built.

The synthesis of AIR is catalyzed by AIR synthetase (also known as

phosphoribosylformylglycinamidine cyclo-ligase or PurM), which cyclizes its linear precursor, 5'-

phosphoribosylformylglycinamidine (FGAM), in an ATP-dependent reaction.[4][5] Subsequently,
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AIR is carboxylated by AIR carboxylase to form 5'-phosphoribosyl-4-carboxy-5-aminoimidazole

(CAIR).[1] This carboxylation step is mechanistically divergent across different domains of life.
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Figure 1. Position of AIR in the human de novo purine pathway.

Key Enzymes Metabolizing AIR in Humans
In humans, the enzymes responsible for the synthesis and consumption of AIR are large,

multifunctional proteins. This organization is thought to facilitate substrate channeling and
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improve metabolic efficiency.

AIR Synthetase (AIRS)
The formation of AIR from FGAM is the fifth step in the pathway and is catalyzed by the AIRS

domain of the Trifunctional Purine Biosynthetic Protein Adenosine-3 (GART). This protein also

contains the activities for steps 2 (GARS) and 3 (GARTf) of the pathway.[6]

Reaction: FGAM + ATP → AIR + ADP + Pi + H⁺

Mechanism: The reaction is an ATP-dependent intramolecular cyclization. ATP is hydrolyzed

to activate the formyl oxygen of FGAM, facilitating a nucleophilic attack from the amino group

to close the imidazole ring.[4]

AIR Carboxylase (AIRc)
The carboxylation of AIR to CAIR is the sixth step and is catalyzed by the AIRc domain of the

Bifunctional Purine Biosynthetic Protein PAICS.[7] This enzyme also catalyzes the subsequent

seventh step (SAICAR synthetase) in its C-terminal domain.[2]

Reaction: AIR + CO₂ → CAIR + 2H⁺

Mechanism: Unlike in bacteria, the human enzyme directly utilizes dissolved CO₂, not

bicarbonate (HCO₃⁻), and does not require ATP for this step.[3][8] The reaction proceeds via

a nucleophilic attack from the C4 position of the AIR imidazole ring on the carbon of CO₂.[3]

[9]

Comparative Enzymology: Humans vs. Bacteria
A key difference between human and bacterial purine synthesis lies in the AIR carboxylation

step, a distinction relevant for the development of selective antimicrobial agents.

Humans/Animals: A single enzyme domain (AIRc, a Class II PurE) on the bifunctional PAICS

protein directly carboxylates AIR using CO₂.[10]

Bacteria/Plants/Yeast: This conversion requires two separate enzymes. First, PurK (N⁵-CAIR
synthetase) carboxylates AIR at the exocyclic amino group (N5) using bicarbonate (HCO₃⁻)
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in an ATP-dependent reaction to form N⁵-CAIR. Second, PurE (N⁵-CAIR mutase, a Class I

PurE) isomerizes N⁵-CAIR to CAIR.[1]

Figure 2. Comparison of AIR carboxylation pathways.

Quantitative Data Summary
Precise kinetic parameters (Kₘ, kcat) for human enzymes are often determined under specific

experimental conditions and can vary. However, mechanistic studies provide key quantitative

and qualitative insights.

Enzyme Domain
(Human Protein)

Substrates Effector Molecules
Key Kinetic &
Mechanistic
Features

AIR Synthetase (in

GART)
FGAM, ATP -

The reaction is an

irreversible, ATP-

dependent cyclization.

It follows a sequential

mechanism where

ATP binds first.[4]

AIR Carboxylase (in

PAICS)
AIR, CO₂ ATP-independent

The human enzyme

directly uses CO₂. The

bifunctional nature of

PAICS is thought to

facilitate substrate

channeling from the

AIRc active site to the

SAICARs active site.

[2][7][9]

Experimental Protocols
Studying the enzymes that metabolize AIR is crucial for understanding purine biosynthesis and

for screening potential inhibitors. A common method is a continuous coupled

spectrophotometric assay.
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Protocol: Coupled Spectrophotometric Assay for AIR
Carboxylase Activity
This assay measures the activity of AIR carboxylase by coupling the consumption of

bicarbonate to the oxidation of NADH, which can be monitored by the decrease in absorbance

at 340 nm. This method is adapted from general assays for decarboxylases.

Principle:

Reaction 1 (Target): AIR + HCO₃⁻ → CAIR (Note: This assay uses bicarbonate and relies on

the non-enzymatic equilibrium with CO₂ for the human enzyme, or it can be used directly for

bacterial PurK/PurE systems).

Reaction 2 (Coupling): The consumption of bicarbonate is replenished by carbonic

anhydrase from CO₂. The overall change in CO₂/bicarbonate is measured by coupling it to

the PEP carboxylase and malate dehydrogenase system.

Reaction 3 (Sensing): Phosphoenolpyruvate (PEP) + HCO₃⁻ → Oxaloacetate + Pi (catalyzed

by PEP Carboxylase).

Reaction 4 (Reporting): Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ (catalyzed by Malate

Dehydrogenase).

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of AIR
carboxylation.

Reagents & Buffers:

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM KCl.

Substrate Stock: 10 mM AIR in water (store at -80°C).

Coupling Enzyme Mix: In Assay Buffer, containing:

20 U/mL Malate Dehydrogenase (MDH)

10 U/mL PEP Carboxylase (PEPC)
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Reaction Mix Components:

200 mM Sodium Bicarbonate (NaHCO₃)

100 mM Phosphoenolpyruvate (PEP)

10 mM NADH

Purified Enzyme: Purified recombinant human PAICS.

Procedure:

Set up a UV/Vis spectrophotometer to read absorbance at 340 nm at a controlled

temperature (e.g., 37°C).

In a 1 mL quartz cuvette, prepare the reaction mixture by adding:

800 µL Assay Buffer

50 µL Coupling Enzyme Mix

10 µL of 10 mM NADH

20 µL of 100 mM PEP

10 µL of 200 mM NaHCO₃

Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to establish a

stable baseline.

Initiate the reaction by adding 10-50 µL of purified PAICS enzyme. Monitor the background

rate of NADH oxidation.

Start the specific reaction by adding 10 µL of 10 mM AIR substrate.

Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

Calculate the initial reaction velocity from the linear portion of the curve using the Beer-

Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
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Perform control experiments without AIR or without the PAICS enzyme to subtract any

background rates of NADH oxidation.

step substep decision result 1. Preparation

Prepare buffers, substrates,
and coupling enzyme mix.

2. Reaction Setup

Combine buffer, NADH, PEP,
bicarbonate, and coupling enzymes

in a cuvette.

3. Equilibration

Incubate at 37°C.
Record stable baseline at 340 nm.

4. Reaction Initiation

Add purified PAICS enzyme,
then initiate with AIR substrate.

5. Data Acquisition

Record decrease in A₃₄₀

over time.

6. Analysis

Is initial rate
linear?

 No, adjust
enzyme/substrate

concentration

Calculate velocity using
Beer-Lambert Law.

(V = ΔA / (ε * l))

 Yes
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Figure 3. Workflow for a coupled spectrophotometric enzyme assay.

Regulatory Significance and Therapeutic Potential
While AIR's primary role is structural, its metabolic context is highly regulated and

therapeutically relevant. The purine pathway is tightly controlled by feedback inhibition from its

end products (AMP, GMP, IMP).

Furthermore, the pathway intermediate 5-aminoimidazole-4-carboxamide ribonucleotide

(AICAR), which is produced from an intermediate derived from CAIR, plays a critical role in

cellular energy sensing. AICAR is structurally similar to adenosine monophosphate (AMP) and

acts as an allosteric activator of AMP-activated protein kinase (AMPK).[3] Activation of AMPK

signals a low-energy state, subsequently inhibiting anabolic processes (like protein and fatty

acid synthesis) and activating catabolic processes (like glycolysis and fatty acid oxidation) to

restore ATP levels. This link places the de novo purine pathway, and by extension AIR
metabolism, at the heart of cellular energy regulation.

Because cancer cells have high proliferative rates, they are heavily dependent on the de novo

purine pathway for a constant supply of nucleotides.[6] This makes enzymes in the pathway,

including GART and PAICS, attractive targets for anticancer drug development. Inhibiting these

enzymes could selectively starve cancer cells of the building blocks needed for DNA replication

and growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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